1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-20-9-8-16-14(18)17-11-15(19)7-6-12-4-2-3-5-13(12)10-15/h2-5,19H,6-11H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMQUCRPDWJLHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CCC2=CC=CC=C2C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 386.495 g/mol. Its structure features a urea group connected to a hydroxy-tetrahydronaphthalene moiety and a methoxyethyl group, which contributes to its hydrophobic characteristics and potential for hydrogen bonding.
Preliminary studies suggest that this compound may interact with various biological targets such as enzymes or receptors. These interactions can modulate enzymatic activity or receptor binding, leading to diverse biological effects. However, specific mechanisms remain largely uncharacterized due to limited research.
Antimicrobial Properties
Initial investigations indicate that this compound exhibits notable antimicrobial activity . In vitro studies have shown effectiveness against various microbial strains, suggesting potential applications in treating infections.
Anticancer Activity
Research indicates potential anticancer properties . The compound may inhibit tumor cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell survival and growth. Further studies are needed to elucidate the specific pathways affected.
Data Tables
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of microbial growth | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on the antimicrobial properties of various urea derivatives included this compound. Results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as a therapeutic agent in infectious diseases. -
Anticancer Mechanism :
In a controlled laboratory setting, the compound was tested against several cancer cell lines. It was found to induce cell cycle arrest and apoptosis in breast cancer cells through the activation of caspase pathways. These findings suggest that it may serve as a lead compound for developing new anticancer therapies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of the target compound and its analogs:
*Molecular weight inferred from structural analogs.
†THN: Tetrahydronaphthalene.
Key Comparative Insights
Polarity and Solubility :
- The target compound’s 2-methoxyethyl group enhances water solubility compared to analogs with thiophenyl (e.g., ) or trifluoromethylphenyl groups (e.g., ). However, it is less lipophilic than the naphthalene-containing derivative in .
- The hydroxy group in the tetrahydronaphthalene core may facilitate hydrogen bonding, similar to the hydroxyethoxy group in .
In contrast, the target compound’s methoxyethyl group is electron-donating, which may stabilize charge-transfer interactions.
Biological Relevance :
- Thiophene-containing analogs () could exhibit stronger π-π interactions with aromatic residues in enzymes, whereas the pyridine-piperidine system in may enhance blood-brain barrier penetration.
Synthetic Accessibility :
- Urea derivatives with simpler substituents (e.g., target compound and ) are likely synthesized in fewer steps compared to naphthalene- or piperidine-containing analogs, which require additional functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
